molecular formula C22H20N6O2S B3409716 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 893928-90-0

4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No. B3409716
CAS RN: 893928-90-0
M. Wt: 432.5 g/mol
InChI Key: VNXODGIPSWZZGU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a thioacetamido group, and a benzamide group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and LC/MS analysis . These techniques can provide detailed information about the structure and connectivity of the atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thioacetamido group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

This compound could potentially be used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes. They are known for their mild and functional group tolerant reaction conditions, and they use a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

The compound might be used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process that involves the removal of a boron group from an organic compound. This process is not well developed for alkyl boronic esters, but this compound could potentially be used to advance this field .

Anti-tubercular Activity

There is a possibility that this compound could be used in the development of new anti-tubercular drugs . It could be designed and synthesized to inhibit mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), a key enzyme in the folate pathway of mycobacterium tuberculosis .

mGluR1 Antagonist

This compound could potentially be used as a potent mGluR1 antagonist . The mGluR1 is a type of glutamate receptor that plays a key role in the central nervous system. Antagonists of this receptor have been shown to have potential therapeutic effects in several neurological and psychiatric disorders .

Antimalarial Agents

2,4-diaminopyrimidine derivatives, which this compound could potentially be synthesized into, have been studied as potential antimalarial agents . These compounds could potentially inhibit the growth of the malaria parasite .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Similar compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities. This could include testing the compound in various biological assays to determine its activity against different targets .

properties

IUPAC Name

4-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-13-3-8-18(14(2)9-13)28-21-17(10-26-28)22(25-12-24-21)31-11-19(29)27-16-6-4-15(5-7-16)20(23)30/h3-10,12H,11H2,1-2H3,(H2,23,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXODGIPSWZZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 2
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 3
Reactant of Route 3
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 4
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 5
Reactant of Route 5
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 6
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

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